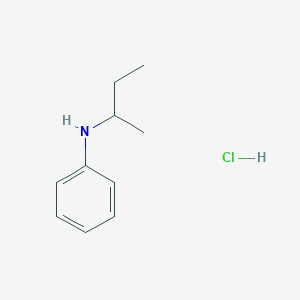
N-(Butan-2-yl)aniline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butan-2-yl)aniline Hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where the hydrogen atom in the amino group is substituted with a butan-2-yl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)aniline Hydrochloride typically involves the alkylation of aniline with butan-2-yl halides in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as ethanol or methanol. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. The final product is purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
N-(Butan-2-yl)aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides are typical reagents used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(Butan-2-yl)aniline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(Butan-2-yl)aniline Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and drug development.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylaniline: Similar in structure but with a methyl group instead of a butan-2-yl group.
N-Ethylaniline: Contains an ethyl group in place of the butan-2-yl group.
N-Propylaniline: Features a propyl group instead of a butan-2-yl group.
Uniqueness
N-(Butan-2-yl)aniline Hydrochloride is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. The butan-2-yl group provides steric hindrance and increased lipophilicity, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H16ClN |
|---|---|
Peso molecular |
185.69 g/mol |
Nombre IUPAC |
N-butan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9(2)11-10-7-5-4-6-8-10;/h4-9,11H,3H2,1-2H3;1H |
Clave InChI |
VKSAYXHOADYBEC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


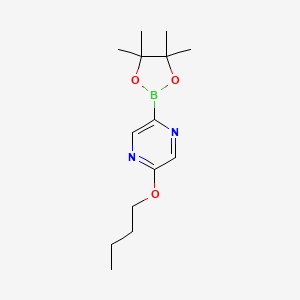
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)
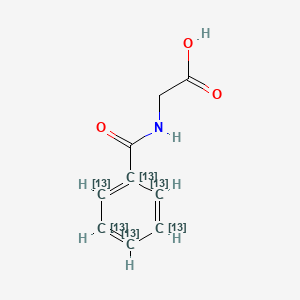
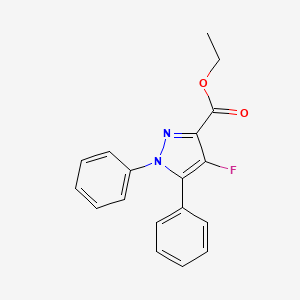
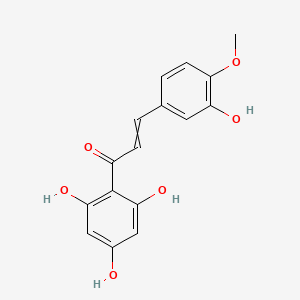
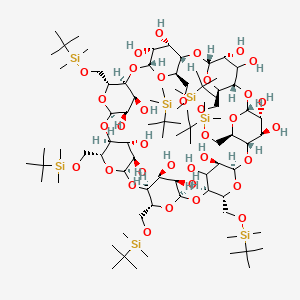
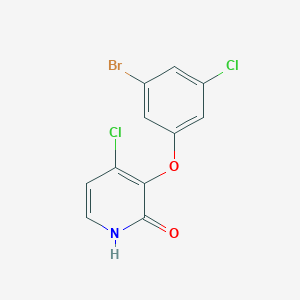
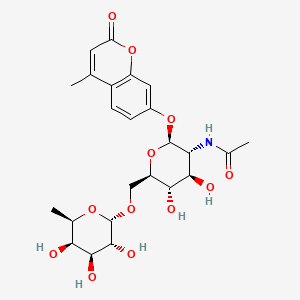
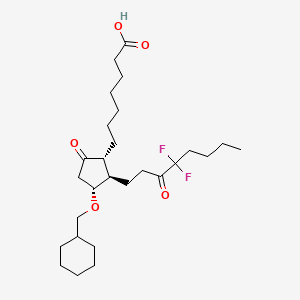
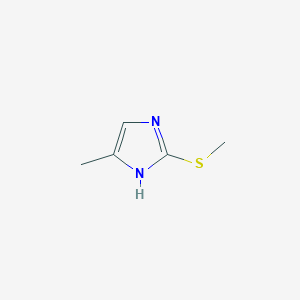

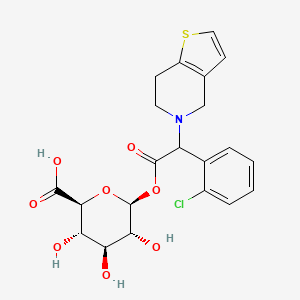

![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)
